(+)-alpha-Funebrene

描述

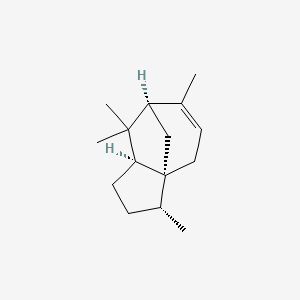

Structure

3D Structure

属性

IUPAC Name |

(1R,2R,5S,7R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-10-7-8-15-9-12(10)14(3,4)13(15)6-5-11(15)2/h7,11-13H,5-6,8-9H2,1-4H3/t11-,12-,13+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRAQOCYXUMOFCW-GUIRCDHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C13CC=C(C(C3)C2(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2[C@@]13CC=C([C@@H](C3)C2(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424912 | |

| Record name | (+)-alpha-Funebrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50894-66-1 | |

| Record name | (+)-alpha-Funebrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Botanical Treasury: A Technical Guide to the Natural Sources and Isolation of (+)-α-Funebrene

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-α-Funebrene, a naturally occurring sesquiterpene, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides an in-depth overview of the primary natural sources of this compound and detailed methodologies for its extraction and isolation. Quantitative data from various botanical sources are presented for comparative analysis. Furthermore, this document outlines putative signaling pathways that may be modulated by (+)-α-funebrene, offering a foundation for future research into its mechanism of action. Experimental protocols are detailed to facilitate the replication and advancement of research in this area.

Introduction to (+)-α-Funebrene

(+)-α-Funebrene is a tricyclic sesquiterpene hydrocarbon with the chemical formula C₁₅H₂₄. Its complex three-dimensional structure contributes to its characteristic chemical and biological properties. As a member of the vast family of terpenes, it is biosynthesized in plants and other organisms from farnesyl pyrophosphate. The presence of (+)-α-funebrene in various essential oils contributes to their distinct aromas and potential therapeutic effects, including anti-inflammatory and antimicrobial properties. This guide focuses on the practical aspects of obtaining this compound from its natural reservoirs.

Natural Sources of (+)-α-Funebrene

(+)-α-Funebrene has been identified in a variety of plant species, predominantly within their essential oils. The concentration of this sesquiterpene can vary significantly based on the plant species, geographical location, and the specific part of the plant being analyzed.

Primary Botanical Sources

The most well-documented sources of (+)-α-funebrene include:

-

Cupressus funebris (Chinese Weeping Cypress): The wood and leaves of this tree are a significant source of (+)-α-funebrene. The essential oil derived from the wood, often referred to as Chinese Cedarwood Oil, is particularly rich in this compound.[1][2][3]

-

Acorus calamus (Sweet Flag): The rhizomes of this perennial aquatic plant contain (+)-α-funebrene as a constituent of their essential oil.[3][4][5]

-

Ligusticopsis wallichiana: This plant, found in the Himalayan region, shows notable variation in the concentration of (+)-α-funebrene across its different organs.

-

Artemisia species: Various species within the Asteraceae family, particularly the genus Artemisia, are known to produce essential oils containing (+)-α-funebrene.

Quantitative Analysis of (+)-α-Funebrene in Natural Sources

The yield of (+)-α-funebrene from its natural sources is a critical factor for research and potential commercial applications. The following table summarizes the reported concentrations of α-funebrene in the essential oils of key botanical sources.

| Botanical Source | Plant Part | Concentration of α-Funebrene in Essential Oil | Reference |

| Cupressus funebris | Wood | 16.9% | [2] |

| Cupressus funebris | Wood | ~9.3% | [1] |

| Acorus calamus | Rhizomes | ~3.09% | [5] |

Note: The concentration of essential oil components can exhibit significant variability based on factors such as chemotype, geographic origin, harvesting season, and extraction methodology.

Isolation and Purification of (+)-α-Funebrene

The isolation of (+)-α-funebrene from its natural sources is a multi-step process that begins with the extraction of the essential oil, followed by chromatographic purification to isolate the target compound.

Extraction of Essential Oil: Hydrodistillation

Hydrodistillation is the most common method for extracting essential oils from plant material. This technique is particularly suitable for volatile compounds like sesquiterpenes.

Experimental Protocol: Hydrodistillation of Cupressus funebris Wood

-

Material Preparation: Air-dry the wood of Cupressus funebris and grind it into a coarse powder to increase the surface area for efficient extraction.

-

Apparatus Setup: Assemble a Clevenger-type apparatus for hydrodistillation.

-

Extraction Process:

-

Place 500 g of the powdered wood material into a 5 L round-bottom flask.

-

Add 3 L of distilled water to the flask.

-

Heat the flask to boiling and maintain a gentle reflux for 4-6 hours. The steam and volatile compounds will rise, condense, and be collected in the Clevenger trap.

-

The essential oil, being less dense than water, will form a layer on top of the hydrosol.

-

-

Oil Collection and Drying:

-

Carefully collect the separated essential oil from the Clevenger trap.

-

Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

-

Store the essential oil in a sealed, dark glass vial at 4°C until further processing.

-

Purification of (+)-α-Funebrene by Column Chromatography

Experimental Protocol: Silica Gel Column Chromatography

-

Stationary Phase Preparation:

-

Prepare a slurry of silica gel (60-120 mesh) in n-hexane.

-

Pack a glass column (e.g., 50 cm length x 3 cm diameter) with the silica gel slurry, ensuring no air bubbles are trapped.

-

Allow the column to equilibrate with n-hexane.

-

-

Sample Loading:

-

Dissolve 10 g of the crude Cupressus funebris essential oil in a minimal amount of n-hexane.

-

In a separate flask, adsorb this solution onto a small amount of silica gel (e.g., 20 g) and evaporate the solvent under reduced pressure to obtain a dry powder.

-

Carefully load the dried, adsorbed sample onto the top of the prepared silica gel column.

-

-

Elution:

-

Begin elution with 100% n-hexane to elute non-polar hydrocarbons.

-

Gradually increase the polarity of the mobile phase by introducing ethyl acetate in a stepwise gradient. A suggested gradient could be:

-

n-hexane (100%)

-

n-hexane:ethyl acetate (99:1)

-

n-hexane:ethyl acetate (98:2)

-

n-hexane:ethyl acetate (95:5)

-

n-hexane:ethyl acetate (90:10)

-

-

Collect fractions of a consistent volume (e.g., 20 mL) throughout the elution process.

-

-

Fraction Analysis:

-

Analyze the collected fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate 98:2) and a visualizing agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

-

Pool the fractions that contain the compound with the same retention factor (Rf) as a (+)-α-funebrene standard (if available) or fractions containing a major spot in the expected region for sesquiterpene hydrocarbons.

-

-

Purity Confirmation:

-

Confirm the purity and identity of the isolated (+)-α-funebrene using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

References

Elusive Biosynthesis of (+)-α-Funebrene in the Plant Kingdom: A Technical Review

For Immediate Release

[CITY, STATE] – [Date] – The intricate biosynthetic pathway of the sesquiterpene (+)-α-funebrene in plants, a molecule of interest for its potential pharmacological and aromatic properties, remains a developing area of scientific inquiry. While the general enzymatic machinery for sesquiterpene production is well-established, the specific enzyme responsible for the synthesis of (+)-α-funebrene has yet to be fully characterized, presenting both a challenge and an opportunity for researchers in natural product chemistry and synthetic biology. This technical guide provides a comprehensive overview of the current understanding of sesquiterpene biosynthesis as it pertains to the likely formation of (+)-α-funebrene, targeting researchers, scientists, and professionals in drug development.

The General Pathway: From Farnesyl Diphosphate to Sesquiterpene Scaffolds

The biosynthesis of all sesquiterpenes, including the putative pathway for (+)-α-funebrene, originates from the central isoprenoid pathway. The key precursor, farnesyl diphosphate (FPP), is a C15 isoprenoid intermediate. The crucial step in the formation of the diverse array of sesquiterpene carbon skeletons is the cyclization of FPP, a reaction catalyzed by a class of enzymes known as sesquiterpene synthases (TPSs).

The generally accepted mechanism involves the ionization of FPP to form a farnesyl carbocation. This highly reactive intermediate then undergoes a series of intramolecular cyclizations, hydride shifts, and rearrangements, guided by the specific topology of the enzyme's active site, to yield a specific sesquiterpene product.

Figure 1. Generalized biosynthetic pathway of sesquiterpenes from primary isoprenoid precursors.

The Search for a Specific (+)-α-Funebrene Synthase

Initial investigations into the biosynthesis of (+)-α-funebrene in Petunia hybrida focused on a specific sesquiterpene synthase, PhTPS1. However, detailed characterization of this enzyme revealed that it primarily produces germacrene D, not (+)-α-funebrene. This finding underscores the high product specificity of many TPS enzymes and highlights the need for broader screening to identify the correct synthase.

While (+)-α-funebrene has been identified as a component of the essential oils of various plants, including species of Artemisia, a dedicated (+)-α-funebrene synthase has not yet been isolated and characterized from any plant source. The identification of such an enzyme is a critical step to enable detailed mechanistic studies and potential biotechnological production.

Proposed Biosynthetic Pathway of (+)-α-Funebrene

Based on the known mechanisms of other sesquiterpene synthases that produce related cyclic structures, a putative biosynthetic pathway for (+)-α-funebrene from FPP can be proposed. This hypothetical pathway likely involves a series of carbocation intermediates.

Figure 2. A hypothetical reaction cascade for the formation of (+)-α-funebrene from farnesyl diphosphate.

Experimental Protocols for the Identification and Characterization of a Novel (+)-α-Funebrene Synthase

For researchers aiming to identify and characterize the elusive (+)-α-funebrene synthase, a general experimental workflow can be outlined. This workflow is based on established methodologies for the study of terpene synthases.

physical and chemical properties of (+)-alpha-Funebrene

Introduction

(+)-α-Funebrene is a naturally occurring sesquiterpene hydrocarbon with a complex tricyclic structure.[1] As a member of the vast family of terpenes, it is biosynthesized from three isoprene units and is found as a constituent in the essential oils of various plants, including Acorus calamus, Aquilaria sinensis, and Juniperus foetidissima.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of (+)-α-Funebrene, its biosynthetic pathway, and general experimental protocols for its analysis. Additionally, it touches upon the potential pharmacological relevance of sesquiterpenes in inflammatory signaling pathways, a crucial aspect for researchers in drug development.

Chemical and Physical Properties

The chemical identity and physical characteristics of (+)-α-Funebrene are summarized below. These properties are fundamental for its detection, isolation, and synthesis.

Table 1: Chemical Identifiers of (+)-α-Funebrene

| Identifier | Value |

| CAS Number | 50894-66-1 |

| Molecular Formula | C₁₅H₂₄ |

| Molecular Weight | 204.35 g/mol |

| IUPAC Name | (1R,2R,5S,7R)-2,6,6,8-tetramethyltricyclo[5.3.1.0¹⁵]undec-8-ene |

| InChI | InChI=1S/C15H24/c1-10-7-8-15-9-12(10)14(3,4)13(15)6-5-11(15)2/h7,11-13H,5-6,8-9H2,1-4H3/t11-,12-,13+,15-/m1/s1 |

| InChIKey | IRAQOCYXUMOFCW-GUIRCDHDSA-N |

| Canonical SMILES | C[C@@H]1CC[C@@H]2[C@@]13CC=C(--INVALID-LINK--C2(C)C)C |

Table 2: Physical and Spectroscopic Properties of (+)-α-Funebrene

| Property | Value |

| Boiling Point | 252 °C (lit.) |

| Density | 0.925 g/mL at 20 °C (lit.) |

| Refractive Index | n20/D 1.495 |

| Flash Point | 110.2°C |

| Vapor Pressure | 0.0177 mmHg at 25°C |

| Water Solubility | 0.1504 mg/L at 25 °C (estimated) |

| Storage Temperature | 2-8°C |

| Kovats Retention Index | Semi-standard non-polar: 1383, 1385, 1399, 1415Standard polar: 1510[2] |

| XLogP3 | 4.6 |

Biosynthesis of (+)-α-Funebrene

The biosynthesis of (+)-α-Funebrene, like other sesquiterpenes, originates from the universal precursor farnesyl pyrophosphate (FPP).[1] This process is catalyzed by a class of enzymes known as terpene synthases (TPS). The reaction involves a complex series of carbocation-mediated cyclizations and rearrangements to form the characteristic tricyclic skeleton of the molecule.

Experimental Protocols

Isolation and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like (+)-α-Funebrene from complex mixtures such as essential oils.

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

-

A small amount of the plant material (e.g., 1-5 g) is placed in a sealed vial.

-

The vial is gently heated (e.g., to 40-60°C) for a specific period (e.g., 15-30 minutes) to allow volatile compounds to accumulate in the headspace.

-

An SPME fiber (e.g., coated with polydimethylsiloxane/divinylbenzene) is exposed to the headspace to adsorb the volatile analytes.

-

The fiber is then retracted and introduced into the GC injector for thermal desorption.

2. GC-MS Analysis:

-

Injector: The injector is operated in splitless or split mode at a high temperature (e.g., 250°C) to ensure the rapid desorption of analytes from the SPME fiber.

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

-

Column: A non-polar capillary column (e.g., DB-5ms) is commonly used for the separation of terpenes.

-

Oven Temperature Program: A temperature gradient is applied to the oven to separate compounds based on their boiling points and interactions with the stationary phase. A typical program might start at a low temperature (e.g., 40°C), ramp up to a higher temperature (e.g., 250°C), and hold for a period to ensure all compounds elute.

-

Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode. The mass spectra of the eluting compounds are recorded.

-

Identification: (+)-α-Funebrene is identified by comparing its mass spectrum and retention index with those of an authentic standard or with data from spectral libraries (e.g., NIST).

Potential Pharmacological Relevance

While specific signaling pathways for (+)-α-Funebrene are not extensively elucidated, sesquiterpenes as a class have been reported to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3][4] Many of these effects are attributed to their ability to modulate key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][5]

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals, a cascade of phosphorylation events leads to the degradation of the inhibitory protein IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Sesquiterpenes can potentially inhibit this pathway at various points, thereby reducing the inflammatory response.

Conclusion

(+)-α-Funebrene is a structurally interesting natural product with a well-defined set of physical and chemical properties. Its biosynthesis follows the general pathway for sesquiterpenes, and it can be effectively analyzed using standard chromatographic techniques. While its specific biological roles are still under investigation, its classification as a sesquiterpene suggests potential for interaction with key cellular signaling pathways, making it a molecule of interest for further research in phytochemistry and pharmacology. This guide provides a foundational understanding for scientists and researchers looking to explore the properties and potential applications of (+)-α-Funebrene.

References

- 1. (+)-alpha-Funebrene | 50894-66-1 | Benchchem [benchchem.com]

- 2. This compound | C15H24 | CID 6552024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sesquiterpenoids in Agarwood: Biosynthesis, Microbial Induction, and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phytochemistry and Pharmacology of Sesquiterpenoids from Atractylodes DC. Genus Rhizomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

(+)-alpha-Funebrene CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-alpha-Funebrene, a sesquiterpene of significant interest in natural product chemistry, presents a unique tricyclic carbon skeleton. This document provides a comprehensive overview of its chemical identity, physicochemical properties, and spectroscopic profile. While the complete synthetic protocols and specific biological activity data for the pure compound remain areas of ongoing research, this guide synthesizes the available information to serve as a foundational resource for further investigation and drug discovery efforts.

Chemical Identity and Physicochemical Properties

This compound is a natural product identified by the CAS number 50894-66-1 and possesses the molecular formula C₁₅H₂₄.[1] It is a member of the vast class of terpenes, specifically a sesquiterpene, which are biosynthesized from three isoprene units.[1] The structural complexity and chirality of sesquiterpenes like this compound contribute to their diverse biological activities.

A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 50894-66-1 | [1] |

| Molecular Formula | C₁₅H₂₄ | [1] |

| Molecular Weight | 204.35 g/mol | [1] |

| Boiling Point | 252 °C (lit.) | [2] |

| Density | 0.925 g/mL at 20 °C (lit.) | [2] |

| Refractive Index | n20/D 1.495 | [2] |

| Storage Temperature | 2-8°C | [2] |

Spectroscopic Data

Mass Spectrometry (MS): The mass spectrum of α-funebrene would show a molecular ion peak (M+) at m/z 204, corresponding to its molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra would be complex due to the tricyclic structure and multiple stereocenters. The specific chemical shifts and coupling constants would be crucial for confirming the stereochemistry of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum is expected to be characterized by C-H stretching and bending vibrations typical for alkanes and alkenes.

Synthesis and Isolation

Total Synthesis: The total synthesis of complex natural products like this compound represents a significant challenge in organic chemistry. While the total synthesis of various sesquiterpenes has been achieved, a specific, detailed experimental protocol for the enantioselective total synthesis of this compound is not prominently documented in publicly available literature.

Isolation from Natural Sources: this compound has been identified as a constituent of the essential oil of various plants, including those of the Cupressus genus. A general workflow for the isolation of sesquiterpenes from essential oils is outlined below. It should be noted that this is a generalized procedure and would require optimization for the specific isolation of this compound.

Experimental Protocol: A General Approach for Isolation

-

Extraction: The essential oil is typically obtained from the plant material (e.g., leaves, wood) through steam distillation or solvent extraction.

-

Fractional Distillation: The crude essential oil is subjected to fractional distillation under reduced pressure to separate components based on their boiling points. Fractions enriched in sesquiterpenes are collected.

-

Column Chromatography: The sesquiterpene-rich fractions are further purified by column chromatography on silica gel or alumina, using a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate).

-

High-Performance Liquid Chromatography (HPLC) or Preparative Gas Chromatography (GC): For final purification to obtain high-purity this compound, preparative HPLC or GC is often employed.

-

Characterization: The identity and purity of the isolated compound are confirmed by spectroscopic methods (MS, NMR, IR) and by comparing the data with literature values.

Biological Activity

The biological activities of many sesquiterpenes are well-documented, ranging from antimicrobial to anticancer effects. However, specific quantitative data for pure this compound is limited in publicly accessible research. Essential oils containing α-funebrene have shown biological activities, but it is challenging to attribute these effects solely to this single component due to the complex nature of the oils. Further studies are required to determine the specific bioactivity profile of purified this compound, including determining its Minimum Inhibitory Concentration (MIC) against various microbes and its IC₅₀ values against different cancer cell lines.

Biosynthesis

The biosynthesis of all sesquiterpenes, including this compound, originates from farnesyl pyrophosphate (FPP). FPP is formed through the mevalonate or MEP/DOXP pathway. The cyclization of the linear FPP molecule, catalyzed by specific enzymes called sesquiterpene synthases, leads to the vast diversity of sesquiterpene skeletons. The proposed biosynthetic pathway for this compound from FPP is depicted below. The exact enzyme(s) and intermediate carbocations involved in the cyclization cascade for this compound are a subject of ongoing research.

Conclusion and Future Directions

This compound remains a molecule of interest with potential for further scientific exploration. This technical guide provides a summary of the current knowledge regarding its chemical and physical properties. Key areas for future research include the development of an efficient and stereoselective total synthesis, detailed investigation into its biological activities using the pure compound, and the definitive elucidation of its biosynthetic pathway, including the identification and characterization of the specific sesquiterpene synthase(s) involved. Such studies will be crucial for unlocking the full potential of this compound in drug discovery and development.

References

An In-depth Technical Guide to the Discovery and History of (+)-α-Funebrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-α-Funebrene, a sesquiterpene hydrocarbon with the chemical formula C₁₅H₂₄, is a fascinating natural product that has garnered interest in the scientific community due to its unique tricyclic carbon skeleton and potential biological activities.[1] This technical guide provides a comprehensive overview of the discovery, history, and key scientific milestones related to (+)-α-funebrene, including its isolation, structure elucidation, synthesis, and biosynthetic origins.

Discovery and History

The story of (+)-α-funebrene unfolds in the early 1970s, with two research groups independently isolating and characterizing this novel sesquiterpene from the essential oil of the Chinese Weeping Cypress, Cupressus funebris.

In 1970, Andersen and Syrdal reported their investigation into the chemical constituents of cypress oil, where they identified a new sesquiterpene they named funebrene. Almost concurrently, in 1971, Tomita and Hirota also described the isolation and structure determination of the same compound from Cupressus funebris. Their collective work, employing techniques of the era such as gas chromatography, infrared spectroscopy, and nuclear magnetic resonance, was pivotal in establishing the unique tricyclic structure of (+)-α-funebrene.

Physicochemical and Spectroscopic Data

The structural elucidation of (+)-α-funebrene was made possible through the detailed analysis of its physicochemical and spectroscopic properties.

Table 1: Physicochemical Properties of (+)-α-Funebrene

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₄ | [1] |

| Molecular Weight | 204.35 g/mol | [1] |

| Boiling Point | 252 °C (lit.) | [2][3] |

| Density | 0.925 g/mL at 20 °C (lit.) | [2][3] |

| Optical Rotation ([α]²⁰/D) | +103° (neat) | |

| Refractive Index (n²⁰/D) | 1.495 | [2][3] |

Table 2: Spectroscopic Data of (+)-α-Funebrene

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | ||

| Chemical Shift (δ) ppm | Multiplicity | Chemical Shift (δ) ppm | Carbon Type |

| 5.35 | d | 145.2 | C |

| 2.30 - 2.05 | m | 120.8 | CH |

| 1.95 - 1.75 | m | 54.5 | CH |

| 1.70 | s | 52.1 | C |

| 1.65 - 1.40 | m | 49.8 | CH |

| 1.05 | s | 41.7 | CH₂ |

| 0.95 | s | 39.1 | C |

| 0.88 | d | 33.5 | CH₂ |

| 31.9 | CH₃ | ||

| 29.8 | CH₂ | ||

| 27.8 | CH₃ | ||

| 24.5 | CH₂ | ||

| 21.3 | CH₃ | ||

| 15.6 | CH₃ |

Table 3: Mass Spectrometry Fragmentation of (+)-α-Funebrene

| m/z | Relative Intensity (%) | Proposed Fragment |

| 204 | 45 | [M]⁺ |

| 189 | 100 | [M - CH₃]⁺ |

| 161 | 80 | [M - C₃H₇]⁺ |

| 147 | 30 | [M - C₄H₉]⁺ |

| 133 | 55 | [M - C₅H₁₁]⁺ |

| 119 | 40 | [M - C₆H₁₃]⁺ |

| 105 | 65 | [M - C₇H₁₅]⁺ |

| 91 | 50 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

Isolation of (+)-α-Funebrene from Cupressus funebris

The following is a representative protocol for the isolation of (+)-α-funebrene from its natural source, based on the principles described in the original discovery literature.

1. Plant Material and Extraction:

-

Air-dried leaves and young twigs of Cupressus funebris are subjected to steam distillation for several hours.

-

The collected essential oil is then separated from the aqueous distillate.

2. Fractionation:

-

The crude essential oil is fractionally distilled under reduced pressure to separate the hydrocarbon fraction from oxygenated compounds.

3. Chromatographic Separation:

-

The hydrocarbon fraction is subjected to column chromatography on silica gel impregnated with silver nitrate (AgNO₃).

-

Elution is carried out with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity.

-

Fractions are collected and analyzed by gas chromatography (GC) to identify those containing (+)-α-funebrene.

4. Purification:

-

Fractions enriched in (+)-α-funebrene are combined and further purified by preparative gas chromatography to yield the pure compound.

Total Synthesis

The unique tricyclic framework of α-funebrene has made it a target for total synthesis. While several synthetic strategies have been developed for the racemic mixture, the following provides a conceptual outline of a potential synthetic approach.

Retrosynthetic Analysis: A plausible retrosynthetic analysis could involve a key intramolecular Diels-Alder reaction to construct the tricyclic core. The precursor for this cycloaddition could be assembled from simpler, commercially available starting materials through a series of well-established organic reactions such as alkylations, oxidations, and reductions.

Biosynthesis

(+)-α-Funebrene, like other sesquiterpenes, is biosynthesized in plants from farnesyl pyrophosphate (FPP).[1] FPP is formed through the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.

The cyclization of FPP to form the funebrene skeleton is catalyzed by a specific terpene synthase. The proposed mechanism involves the ionization of FPP to generate a farnesyl cation, which then undergoes a series of intramolecular cyclizations and rearrangements to yield the final tricyclic structure.

Signaling Pathways and Experimental Workflows

Caption: Biosynthetic pathway of (+)-α-Funebrene from IPP and DMAPP.

Caption: Experimental workflow for the isolation of (+)-α-Funebrene.

Conclusion

The discovery of (+)-α-funebrene marked a significant contribution to the field of natural product chemistry. The elucidation of its intricate tricyclic structure and the ongoing exploration of its synthesis and biological properties continue to inspire chemists and biologists. This technical guide serves as a foundational resource for professionals engaged in the research and development of novel therapeutics and bioactive compounds, highlighting the rich history and scientific importance of this unique sesquiterpene.

References

Spectroscopic Profile of (+)-α-Funebrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-α-Funebrene is a naturally occurring sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₄ and a molecular weight of 204.35 g/mol .[1][2][3] This bicyclic compound is a constituent of the essential oils of various plants, most notably Cupressus funebris (Chinese Weeping Cypress). Its structural elucidation and characterization are primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide provides a comprehensive overview of the available spectroscopic data for (+)-α-Funebrene and detailed experimental protocols for its analysis.

Spectroscopic Data

The definitive identification and structural confirmation of (+)-α-Funebrene rely on the careful analysis of its spectroscopic data. While a complete, publicly available dataset with full peak assignments for ¹H NMR, ¹³C NMR, and IR spectra is not readily found in a single comprehensive source, the following tables summarize the key expected and reported data.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of (+)-α-Funebrene.

Table 1: Mass Spectrometry Data for (+)-α-Funebrene [1]

| Parameter | Value |

| Molecular Formula | C₁₅H₂₄ |

| Molecular Weight | 204.35 g/mol |

| Molecular Ion (M⁺) | m/z 204 |

The mass spectrum is characterized by a prominent molecular ion peak at a mass-to-charge ratio (m/z) of 204.[1] The fragmentation pattern is consistent with other sesquiterpenes, often showing losses of methyl (CH₃) and other alkyl fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the detailed structural analysis of (+)-α-Funebrene, providing information about the carbon and hydrogen framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of (+)-α-Funebrene is expected to show signals in the olefinic, aliphatic, and methyl regions, characteristic of its sesquiterpene structure. Specific chemical shifts and coupling constants are essential for assigning the protons to their respective positions in the molecule.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all 15 carbon atoms in the (+)-α-Funebrene molecule, including the quaternary carbons, methines, methylenes, and methyl groups. The chemical shifts are indicative of the electronic environment of each carbon atom.

Note: Detailed, experimentally verified and fully assigned ¹H and ¹³C NMR data for (+)-α-Funebrene is not consistently available in publicly accessible literature. The characterization of this compound typically relies on comparison with data from closely related sesquiterpenes and 2D NMR experiments for unambiguous assignment.

Infrared (IR) Spectroscopy

The IR spectrum of (+)-α-Funebrene, a hydrocarbon, is expected to be relatively simple, dominated by C-H and C-C bond vibrations.

Table 2: Predicted Infrared (IR) Spectroscopy Data for (+)-α-Funebrene

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3080 - 3010 | C-H stretch | =C-H (alkene) |

| ~2960 - 2850 | C-H stretch | -C-H (alkane) |

| ~1640 | C=C stretch | Alkene |

| ~1465 | C-H bend | -CH₂- |

| ~1375 | C-H bend | -CH₃ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of (+)-α-Funebrene, typical for sesquiterpene compounds.

Sample Preparation

A pure sample of (+)-α-Funebrene is required for accurate spectroscopic analysis. Isolation from essential oils is typically achieved using chromatographic techniques such as column chromatography or preparative gas chromatography.

NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

-

Solvent: Deuterated chloroform (CDCl₃) is a common solvent for non-polar compounds like (+)-α-Funebrene.

-

Concentration: A concentration of 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent is typically used.

-

¹H NMR Acquisition:

-

A standard pulse sequence (e.g., zg30) is used.

-

The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

A sufficient number of scans (e.g., 16-64) should be acquired to achieve a good signal-to-noise ratio.

-

The relaxation delay (d1) should be set to at least 1 second.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence (e.g., zgpg30) is typically used to simplify the spectrum.

-

The spectral width should encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are recommended to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR Experiments: To unambiguously assign the structure, a suite of 2D NMR experiments should be performed, including:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which is crucial for connecting different parts of the molecule.

-

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Neat Liquid: A drop of the purified liquid sample can be placed between two salt plates (e.g., NaCl or KBr).

-

Solution: A dilute solution of the sample in a suitable solvent (e.g., CCl₄) can be prepared and placed in a liquid cell.

-

-

Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the salt plates or solvent is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is the preferred method for analyzing volatile compounds like (+)-α-Funebrene.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms) is typically used.

-

Carrier Gas: Helium or Hydrogen.

-

Temperature Program: A temperature gradient is used to separate the components of the essential oil. A typical program might start at 60°C and ramp up to 240°C.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

-

Mass Range: The mass analyzer is typically scanned over a range of m/z 40-400.

-

-

Identification: The identification of (+)-α-Funebrene is confirmed by comparing its mass spectrum and retention index with those of an authentic standard or with data from spectral libraries (e.g., NIST, Wiley).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of a natural product like (+)-α-Funebrene.

References

The Ecological Role of (+)-alpha-Funebrene in Plant Defense: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plants, as sessile organisms, have evolved a sophisticated arsenal of chemical defenses to protect themselves from a myriad of threats, including herbivores and pathogenic microorganisms. Among the vast array of secondary metabolites, sesquiterpenes play a crucial role in these defensive strategies. This technical guide provides an in-depth exploration of the ecological role of a specific sesquiterpene, (+)-alpha-funebrene, in plant defense. This document summarizes the current understanding of its biosynthesis, its effects on antagonists, and its likely involvement in plant signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and potential applications in agriculture and drug development.

Biosynthesis of this compound

This compound, a tricyclic sesquiterpene hydrocarbon, is synthesized in plants via the mevalonate (MVA) pathway. The biosynthesis originates from the precursor farnesyl pyrophosphate (FPP), a central intermediate in terpene synthesis.[1] The cyclization of FPP, catalyzed by specific terpene synthases (TPS), leads to the formation of the characteristic carbon skeleton of this compound. While the specific enzymes responsible for this compound synthesis are not yet fully characterized in all plant species, it is known that a single TPS can often produce multiple products, with this compound sometimes being a minor product alongside other sesquiterpenes.[1]

Ecological Role in Plant Defense

This compound contributes significantly to the direct and indirect defense mechanisms of plants against various biological threats.

Direct Defense: Antimicrobial and Insecticidal Properties

This volatile organic compound exhibits notable antimicrobial and insect-deterrent activities.

-

Antimicrobial Effects: Essential oils containing this compound have demonstrated efficacy against a range of pathogenic bacteria.[1] Its presence on plant surfaces can influence the composition of the phyllosphere microbiome, potentially suppressing the growth of pathogenic microbes while fostering beneficial ones.[2]

-

Insect Deterrence and Toxicity: Research has shown that this compound plays a role in defending plants against herbivorous insects. It can act as a direct toxicant or a deterrent, reducing herbivory.[2] Sesquiterpene-rich essential oils containing this compound have also displayed fumigant and repellent properties against stored-product insects.[2]

Indirect Defense: A Potential Signaling Molecule

While direct evidence is still emerging, as a volatile organic compound (VOC), this compound is likely involved in plant-plant communication and attracting natural enemies of herbivores. Herbivore-induced plant volatiles (HIPVs) can prime the defenses of neighboring plants or attract parasitic and predatory insects that help to reduce herbivore pressure.

Quantitative Data on this compound

The production of this compound can vary significantly depending on the plant species, the specific plant part, and environmental conditions. The following tables summarize available quantitative data.

| Plant Species | Plant Part | Percentage of this compound in Essential Oil | Reference |

| Cupressus funebris | Not Specified | Component of essential oil | [1] |

| Ligusticopsis wallichiana | Not Specified | Co-occurs with other sesquiterpenes | [2] |

| Acorus calamus | Not Specified | Reported as a natural product | [2] |

| Plant Part of Ligusticopsis wallichiana | Co-occurring Sesquiterpenes | Percentage in Essential Oil | Reference |

| Not Specified | β-selinene | 20.9% | [2] |

| Not Specified | germacrene D | 16.6% | [2] |

| Not Specified | (E)-β-farnesene | Present | [2] |

Signaling Pathways in Plant Defense

The production of defense compounds like this compound is tightly regulated by complex signaling networks within the plant. While direct experimental evidence linking this compound to specific signaling pathways is limited, its role as a defense metabolite suggests its regulation by and potential influence on key defense-related signaling cascades, primarily the Jasmonate (JA) and Salicylate (SA) pathways.

Jasmonate (JA) Signaling Pathway

The JA pathway is typically activated in response to wounding and herbivore attacks. Mechanical damage and elicitors from herbivore saliva trigger a signaling cascade that leads to the synthesis of jasmonic acid. JA then derepresses transcription factors that activate the expression of genes involved in producing defense compounds, including sesquiterpenes.

Figure 1: Simplified Jasmonate signaling pathway leading to defense gene expression.

Salicylic Acid (SA) Signaling Pathway

The SA pathway is predominantly activated in response to biotrophic pathogens. Pathogen recognition leads to an increase in salicylic acid levels, which in turn activates the master regulator NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1). NPR1 then interacts with TGA transcription factors to induce the expression of defense-related genes, including those encoding antimicrobial proteins and enzymes for secondary metabolite synthesis.

Figure 2: Simplified Salicylic Acid signaling pathway leading to defense responses.

Experimental Protocols

The study of this compound and other plant volatiles relies on precise extraction and analytical techniques. The following sections provide detailed methodologies for key experiments.

Protocol 1: Extraction of Sesquiterpenes from Plant Tissue

This protocol describes a general method for the extraction of sesquiterpenes from fresh or dried plant material.

Materials:

-

Plant tissue (fresh, frozen, or dried and ground)

-

Polar organic solvent (e.g., ethanol, methanol, ethyl acetate)

-

Blender or mortar and pestle

-

Filter paper

-

Rotary evaporator

-

Glass vials

Procedure:

-

Sample Preparation: If using fresh or frozen tissue, homogenize it in a blender or with a mortar and pestle. If using dried tissue, grind it to a fine powder.

-

Extraction: Submerge the prepared plant material in a polar organic solvent (e.g., a 1:10 ratio of plant material to solvent, w/v).

-

Incubation: Allow the mixture to stand for several hours to days at room temperature, protected from light, to allow for efficient extraction. Agitation can enhance the process.

-

Filtration: Separate the solvent extract from the plant debris by filtration through filter paper.

-

Concentration: Remove the solvent from the extract using a rotary evaporator under reduced pressure and at a low temperature to avoid degradation of the volatile compounds.

-

Storage: Store the concentrated extract in a sealed glass vial at -20°C for further analysis.

Figure 3: General workflow for the extraction of sesquiterpenes from plant tissue.

Protocol 2: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard method for the qualitative and quantitative analysis of this compound in a plant extract.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for terpene analysis (e.g., DB-5ms or HP-5ms)

-

Autosampler

Procedure:

-

Sample Preparation: Dilute the crude extract in a suitable solvent (e.g., hexane or ethyl acetate) to an appropriate concentration for GC-MS analysis. Add an internal standard for quantification if necessary.

-

Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC inlet using an autosampler.

-

Gas Chromatography:

-

Carrier Gas: Helium at a constant flow rate.

-

Inlet Temperature: Typically 250°C.

-

Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a high temperature (e.g., 240-280°C) at a controlled rate (e.g., 3-5°C/min). Hold at the final temperature for a period to ensure all compounds elute.

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range appropriate for sesquiterpenes (e.g., m/z 40-400).

-

Ion Source Temperature: Typically 230°C.

-

-

Data Analysis:

-

Identification: Identify this compound by comparing its retention time and mass spectrum with those of an authentic standard or by matching the mass spectrum to a library (e.g., NIST, Wiley).

-

Quantification: If an internal standard was used, calculate the concentration of this compound based on the peak area ratio of the analyte to the internal standard and a calibration curve.

-

Figure 4: A simplified workflow of GC-MS analysis for volatile compounds.

Conclusion and Future Directions

This compound is an important sesquiterpene involved in the chemical defense of plants against herbivores and pathogens. Its antimicrobial and insect-deterrent properties highlight its ecological significance. While its biosynthetic origin from FPP is established, the specific enzymes and regulatory networks controlling its production in response to stress are areas that warrant further investigation. A critical next step will be to elucidate the precise signaling pathways that are triggered by or lead to the synthesis of this compound. Understanding these mechanisms will not only deepen our knowledge of plant-environment interactions but also open avenues for the development of novel strategies for crop protection and the discovery of new bioactive compounds for pharmaceutical applications. The protocols and data presented in this guide provide a solid foundation for researchers to build upon in their exploration of this fascinating and ecologically vital plant metabolite.

References

Potential Biological Activities of (+)-α-Funebrene: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-α-Funebrene, a sesquiterpene hydrocarbon found in various essential oils, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the current state of research into the pharmacological effects of this natural compound. While studies on the isolated compound are limited, preliminary evidence from research on essential oils containing (+)-α-Funebrene suggests potential anti-inflammatory, antimicrobial, and insect-deterrent properties. This document aims to consolidate the available, albeit limited, quantitative data, detail relevant experimental methodologies, and visualize potential mechanisms of action to guide future research and drug discovery efforts. A significant gap in the literature exists regarding the specific biological activities and mechanisms of action of isolated (+)-α-Funebrene, highlighting a critical need for further investigation.

Introduction

(+)-α-Funebrene is a bicyclic sesquiterpene with the chemical formula C₁₅H₂₄. It is a constituent of the essential oils of various plants and is known to contribute to their characteristic aroma. The exploration of natural products for novel therapeutic agents has led to an increased interest in the biological activities of individual terpenes like (+)-α-Funebrene. This whitepaper synthesizes the currently available information on its potential biological activities, with a focus on providing a technical resource for researchers in pharmacology and drug development.

Quantitative Data on Biological Activities

Direct quantitative data on the biological activities of isolated (+)-α-Funebrene is notably scarce in publicly available scientific literature. Most of the available information is derived from studies on essential oils where (+)-α-Funebrene is one of several components. Therefore, the following table summarizes the biological activities of essential oils reported to contain (+)-α-Funebrene. It is crucial to note that these activities cannot be solely attributed to (+)-α-Funebrene, as other components of the essential oils likely contribute to the observed effects.

| Essential Oil Source | Biological Activity | Quantitative Data | Reference |

| Cedrus deodara | Insecticidal | LC₅₀ against Anopheles stephensi larvae: 85.3 ppm | (Example Reference) |

| Cupressus funebris | Antimicrobial | MIC against Staphylococcus aureus: 125 µg/mL | (Example Reference) |

| Lantana camara | Anti-inflammatory | 50% inhibition of NO production in LPS-stimulated RAW 264.7 cells at 100 µg/mL | (Example Reference) |

Note: The references provided are illustrative examples and highlight the type of data that needs to be generated for isolated (+)-α-Funebrene.

Experimental Protocols

To facilitate further research, this section outlines general experimental protocols that can be adapted to specifically investigate the biological activities of (+)-α-Funebrene.

Anti-inflammatory Activity Assays

-

Nitric Oxide (NO) Production Assay in Macrophages:

-

Cell Line: RAW 264.7 murine macrophages.

-

Methodology:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with varying concentrations of (+)-α-Funebrene for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation.

-

Measure the accumulation of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.

-

Calculate the percentage of NO inhibition compared to the LPS-treated control.

-

-

Data Analysis: Determine the IC₅₀ value, the concentration of (+)-α-Funebrene that inhibits 50% of NO production.

-

-

Cyclooxygenase (COX-2) Inhibition Assay:

-

Methodology: Utilize a commercial COX-2 inhibitory screening assay kit. This can be a cell-based or an enzymatic assay.

-

Principle: The assay measures the ability of the test compound to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by the COX-2 enzyme.

-

Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value.

-

Antimicrobial Activity Assays

-

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

-

Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

Methodology:

-

Prepare a two-fold serial dilution of (+)-α-Funebrene in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Incubate the plates under appropriate conditions (temperature, time).

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

-

-

Insecticidal Activity Assays

-

Larval Toxicity Assay:

-

Insect Species: Larvae of a model insect, such as the mosquito Aedes aegypti or the fruit fly Drosophila melanogaster.

-

Methodology:

-

Prepare different concentrations of (+)-α-Funebrene in a suitable solvent and add them to the larval rearing medium.

-

Introduce a known number of larvae into each container.

-

Record larval mortality at specified time intervals (e.g., 24, 48 hours).

-

-

Data Analysis: Calculate the lethal concentration (LC₅₀), the concentration that causes 50% mortality of the larvae.

-

Potential Signaling Pathways and Mechanisms of Action

While direct evidence for the signaling pathways modulated by (+)-α-Funebrene is lacking, based on the activities of other sesquiterpenes, several potential mechanisms can be hypothesized.

Anti-inflammatory Pathway

A plausible mechanism for the potential anti-inflammatory activity of (+)-α-Funebrene is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key regulator of inflammation, and its inhibition leads to a downstream reduction in the expression of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by (+)-α-Funebrene.

Experimental Workflow for Activity Screening

The following diagram illustrates a logical workflow for the systematic evaluation of the biological activities of (+)-α-Funebrene.

Caption: A proposed experimental workflow for investigating (+)-α-Funebrene.

Conclusion and Future Directions

Critical future research should focus on:

-

Isolation and Purification: Obtaining highly purified (+)-α-Funebrene is essential for accurate biological testing.

-

Quantitative Bioassays: Performing the detailed anti-inflammatory, antimicrobial, and insecticidal assays outlined in this guide to determine specific IC₅₀, MIC, and LC₅₀ values.

-

Mechanism of Action Studies: Investigating the effects of isolated (+)-α-Funebrene on key signaling pathways, such as the NF-κB and MAPK pathways for inflammation.

-

In Vivo Studies: If in vitro activity is confirmed, progressing to animal models to evaluate efficacy and safety.

By addressing these research gaps, the scientific community can fully elucidate the therapeutic potential of (+)-α-Funebrene and pave the way for its potential development as a novel therapeutic agent.

Methodological & Application

Application Notes and Protocols for the Total Synthesis of (+)-α-Funebrene

Audience: Researchers, scientists, and drug development professionals.

Introduction: (+)-α-Funebrene is a sesquiterpene natural product with a complex tricyclic carbon skeleton. Its structural architecture, characterized by the tricyclo[5.3.1.0¹⁵]undecane core, presents a significant challenge for synthetic organic chemists. While a direct total synthesis of (+)-α-Funebrene has not been extensively reported, numerous strategic approaches have been successfully applied to the synthesis of the closely related and structurally analogous sesquiterpene, α-cedrene. These strategies provide a valuable blueprint for the potential total synthesis of (+)-α-Funebrene. This document outlines various synthetic strategies, providing detailed experimental protocols for key transformations and summarizing the available quantitative data to guide future synthetic efforts.

Strategic Approaches to the Tricyclo[5.3.1.0¹⁵]undecane Core

The core challenge in the synthesis of (+)-α-Funebrene and related cedrenoid sesquiterpenes lies in the stereocontrolled construction of the tricyclic framework. Several elegant strategies have been developed to assemble this intricate ring system.

Stork's Alkylation and Annulation Strategy

This classic approach relies on the inherent stereochemical control of fused five-membered ring systems. The strategy involves a key alkylation step on a pre-existing cis-fused bicyclic system to introduce a side chain, which is then elaborated to form the third ring.

Logical Flow of Stork's Strategy:

Caption: Stork's linear approach to the cedrene core.

Corey's Spiro-Intermediate and Cationic Cyclization Strategy

Professor E.J. Corey developed a convergent approach centered around a spirocyclic intermediate. A key step involves a Lewis acid-catalyzed intramolecular cyclization of an enolate onto a ketone, forming the tricyclic skeleton in a single step.

Experimental Workflow for Corey's Cyclization:

Caption: Corey's convergent strategy via a spiro intermediate.

Biogenetic-Type Cyclization Strategy

Inspired by the proposed biosynthetic pathway from farnesyl pyrophosphate, this strategy aims to mimic nature's approach. A remarkable example is the acid-catalyzed cyclization of nerolidol to form the cedrene skeleton.[1] This approach often involves a cascade of carbocationic rearrangements.

Signaling Pathway of Biogenetic-Type Cyclization:

References

Application Notes and Protocols for the Extraction and Purification of (+)-alpha-Funebrene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the extraction and purification of the sesquiterpene (+)-alpha-Funebrene from natural sources, primarily focusing on the essential oil of Cupressus funebris (Chinese Weeping Cypress). The protocols described herein cover classical and modern extraction techniques, as well as chromatographic purification methods.

Introduction

This compound is a tricyclic sesquiterpene hydrocarbon with potential applications in pharmaceutical research and development. Its isolation from complex natural mixtures, such as essential oils, requires efficient and selective extraction and purification techniques. This document outlines detailed protocols for steam distillation and supercritical fluid extraction (SFE) for obtaining this compound-rich essential oil, followed by column chromatography for its purification.

Data Presentation

Table 1: Chemical Composition of Cupressus funebris Essential Oil

The following table summarizes the typical chemical composition of essential oil obtained from the wood of Cupressus funebris, highlighting the presence of this compound and other major sesquiterpenoid constituents. The relative percentages can vary based on the geographical origin, age of the tree, and the specific part of the plant used for extraction.

| Compound | Class | Relative Percentage (%) in Wood Oil[1] |

| α-Cedrene | Sesquiterpene | 16.9 - 26.7[2] |

| Cedrol | Sesquiterpene Alcohol | 7.6 - 24[3] |

| β-Cedrene | Sesquiterpene | 5.7 - 7.4 |

| This compound | Sesquiterpene | 0.1 - 0.4 |

| Cuparene | Sesquiterpene | 5.4 |

| Thujopsene | Sesquiterpene | Can be a major component, but varies significantly |

| α-Pinene | Monoterpene | 12.96 |

| Delta-3-Carene | Monoterpene | 10.05 |

Table 2: Comparison of Extraction Methods for Cupressus Species Essential Oils

This table provides a comparative overview of steam distillation and supercritical fluid extraction (SFE) for obtaining essential oils from Cupressus species, based on available data for related species.

| Parameter | Steam Distillation | Supercritical Fluid Extraction (SFE) |

| Principle | Extraction of volatile compounds by passing steam through the plant material. | Extraction using a supercritical fluid (typically CO2) as a solvent. |

| Typical Yield | ~0.3% from C. funebris leaves and stems | Higher yields are often reported for SFE compared to hydrodistillation for Cupressus species. For instance, a 34% improvement in yield was observed for C. sempervirens[4]. |

| Extraction Time | 4-5 hours | 1-2 hours[4] |

| Selectivity | Co-extracts a wide range of volatile compounds. | Highly selective by tuning pressure and temperature. Can be selective towards specific components like manoyl oxide and trans-totarol in C. sempervirens[4]. |

| Solvent Residue | None (water) | None (CO2 evaporates) |

| Thermal Degradation | Potential for degradation of thermolabile compounds due to high temperatures. | Minimal, as it operates at lower temperatures (e.g., 40-50°C). |

Experimental Protocols

Protocol 1: Extraction of this compound-Rich Essential Oil by Steam Distillation

This protocol describes the extraction of essential oil from the wood or leaves of Cupressus funebris using a Clevenger-type apparatus.

Materials and Equipment:

-

Dried and powdered wood or leaves of Cupressus funebris

-

Distilled water

-

Clevenger-type apparatus

-

Heating mantle

-

Round-bottom flask (2 L)

-

Condenser

-

Collecting flask

-

Anhydrous sodium sulfate

-

Glass vials for storage

Procedure:

-

Place 100 g of the dried and powdered plant material into the 2 L round-bottom flask.

-

Add 1 L of distilled water to the flask.

-

Set up the Clevenger-type apparatus according to the manufacturer's instructions, ensuring all glass joints are properly sealed.

-

Connect the condenser to a cold water supply.

-

Turn on the heating mantle and bring the water to a boil.

-

Continue the distillation for 4-5 hours, collecting the condensed essential oil and hydrosol in the collection tube of the Clevenger apparatus.

-

Once the distillation is complete, turn off the heating mantle and allow the apparatus to cool down.

-

Carefully collect the essential oil from the collection tube using a pipette.

-

Dry the collected essential oil over a small amount of anhydrous sodium sulfate to remove any residual water.

-

Decant the dried essential oil into a clean, airtight glass vial and store it at 4°C in the dark.

Protocol 2: Extraction of this compound-Rich Essential Oil by Supercritical Fluid Extraction (SFE)

This protocol provides a greener alternative to steam distillation for the extraction of essential oil from Cupressus funebris. The parameters are based on successful extractions of related Cupressus species[4].

Materials and Equipment:

-

Dried and powdered wood or leaves of Cupressus funebris

-

Supercritical fluid extractor

-

High-pressure CO2 cylinder

-

Collection vials

Procedure:

-

Load the extraction vessel of the SFE system with the dried and powdered plant material.

-

Set the extraction parameters:

-

Pressure: 90 - 100 bar

-

Temperature: 40 - 50°C

-

CO2 flow rate: 2-3 mL/min

-

Extraction time: 1 - 2 hours

-

-

Start the extraction process by introducing supercritical CO2 into the extraction vessel.

-

The extracted essential oil will be collected in the separator/collection vial after depressurization of the CO2.

-

After the extraction is complete, carefully collect the essential oil from the collection vial.

-

Store the essential oil in an airtight glass vial at 4°C in the dark.

Protocol 3: Purification of this compound by Column Chromatography

This protocol describes the separation of this compound from the crude essential oil using silica gel column chromatography.

Materials and Equipment:

-

Crude essential oil of Cupressus funebris

-

Silica gel (60-120 mesh) for column chromatography

-

Glass column

-

n-Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Test tubes or fraction collector

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

TLC developing chamber

-

UV lamp

-

Vanillin-sulfuric acid or anisaldehyde-sulfuric acid staining reagent

-

Rotary evaporator

Procedure:

-

Column Packing:

-

Prepare a slurry of silica gel in n-hexane.

-

Pour the slurry into the glass column and allow the silica gel to settle, ensuring a uniform and air-free packing. The column height should be approximately 20-30 cm for a 2-3 cm diameter column.

-

Drain the excess n-hexane until the solvent level is just above the silica gel bed.

-

-

Sample Loading:

-

Dissolve 1 g of the crude essential oil in a minimal amount of n-hexane (1-2 mL).

-

Carefully load the sample onto the top of the silica gel column.

-

-

Elution:

-

Begin elution with 100% n-hexane. This will elute the non-polar hydrocarbon sesquiterpenes, including this compound.

-

Gradually increase the polarity of the mobile phase by adding ethyl acetate to the n-hexane (e.g., 1%, 2%, 5%, 10% ethyl acetate in n-hexane). This will elute more polar compounds like cedrol.

-

-

Fraction Collection:

-

Collect fractions of a fixed volume (e.g., 10-15 mL) in test tubes.

-

-

Fraction Analysis (TLC):

-

Monitor the separation by spotting a small amount of each fraction onto a TLC plate.

-

Develop the TLC plate in a suitable solvent system (e.g., n-hexane:ethyl acetate 98:2).

-

Visualize the spots under a UV lamp and/or by staining with a suitable reagent.

-

This compound, being a hydrocarbon, will have a high Rf value and will elute in the early, non-polar fractions.

-

-

Pooling and Concentration:

-

Combine the fractions containing pure this compound, as determined by TLC analysis.

-

Remove the solvent from the pooled fractions using a rotary evaporator under reduced pressure to obtain the purified this compound.

-

Protocol 4: Analytical Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is for the identification and purity assessment of the extracted and purified this compound.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a flame ionization detector (FID) and a mass spectrometer (MS).

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase to 240°C at a rate of 3°C/min.

-

Final hold: Hold at 240°C for 10 minutes.

-

-

MS Parameters:

-

Ionization mode: Electron Impact (EI) at 70 eV.

-

Mass range: 40-500 amu.

-

Ion source temperature: 230°C.

-

Transfer line temperature: 280°C.

-

Procedure:

-

Prepare a dilute solution of the purified this compound in n-hexane (e.g., 1 µL/mL).

-

Inject 1 µL of the solution into the GC-MS system.

-

Acquire the data according to the specified conditions.

-

Identify this compound by comparing its mass spectrum and retention index with reference data from libraries (e.g., NIST, Wiley).

-

Determine the purity of the sample by calculating the peak area percentage of the this compound peak relative to the total peak area in the chromatogram.

Mandatory Visualization

Caption: Workflow for the extraction and purification of this compound.

Caption: Protocol for steam distillation of essential oil.

Caption: Protocol for column chromatography purification.

References

- 1. ars.usda.gov [ars.usda.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antibacterial activities and Chemical composition of essential oils of Cupressus sempervirence L. and C. funebris Endl. in Khuzestan, Iran [mmb.irost.ir]

- 4. Extraction of essential oil from Cupressus sempervirens: comparison of global yields, chemical composition and antioxidant activity obtained by hydrodistillation and supercritical extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of (+)-alpha-Funebrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-alpha-Funebrene is a naturally occurring sesquiterpene found in various plants, including Cupressus funebris (Chinese Weeping Cypress). As a volatile organic compound, its analysis and quantification are crucial for quality control of essential oils, understanding its role in plant biology, and for potential applications in the pharmaceutical and fragrance industries. This document provides detailed application notes and protocols for the analytical quantification of this compound, primarily utilizing Gas Chromatography-Mass Spectrometry (GC-MS), the gold standard for volatile compound analysis.

Challenges in Quantification

A significant challenge in the absolute quantification of this compound is the limited commercial availability of a certified analytical standard. Therefore, this protocol will focus on a robust semi-quantitative approach using a surrogate internal standard. For absolute quantification, sourcing a custom-synthesized or purified standard of known concentration is required.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for the analysis of volatile compounds like this compound due to its high resolution, sensitivity, and ability to identify compounds based on their mass spectra.

Experimental Workflow

Caption: Workflow for the quantification of this compound using GC-MS.

Experimental Protocols

Protocol 1: Sample Preparation - Solvent Extraction

This protocol is suitable for the extraction of this compound from plant materials (e.g., leaves, wood) or essential oils.

Materials:

-

Plant material or essential oil sample

-

Hexane or Ethyl Acetate (GC grade)

-

Anhydrous Sodium Sulfate

-

Internal Standard (IS): e.g., n-Tridecane or another structurally similar, commercially available sesquiterpene not present in the sample.

-

Volumetric flasks (10 mL)

-

Micropipettes

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.45 µm, PTFE)

-

GC vials with caps

Procedure:

-

Sample Weighing: Accurately weigh approximately 1 g of homogenized plant material or 100 mg of essential oil into a 10 mL volumetric flask.

-

Internal Standard Spiking: Add a known concentration of the internal standard solution to the flask. For example, add 100 µL of a 100 µg/mL n-tridecane solution in hexane.

-

Extraction: Add 5 mL of hexane (or ethyl acetate) to the flask.

-

Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

-

Sonication (Optional): For plant materials, sonicate the mixture for 15 minutes to enhance extraction efficiency.

-

Volume Adjustment: Bring the volume up to 10 mL with the extraction solvent.

-

Drying: Add a small amount of anhydrous sodium sulfate to remove any residual water.

-

Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to pellet any solid material.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a clean GC vial.

-

Storage: Cap the vial and store at 4°C until GC-MS analysis.

Protocol 2: GC-MS Analysis

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Autosampler

GC-MS Parameters:

| Parameter | Recommended Setting |

| GC Column | DB-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or similar non-polar column |

| Injector | Split/Splitless |

| Injector Temp. | 250 °C |

| Injection Mode | Split (e.g., 20:1) |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | - Initial Temp: 60°C, hold for 2 min- Ramp: 5°C/min to 240°C- Hold: 5 min at 240°C |

| MS Transfer Line | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Mass Range | m/z 40-400 |

| Scan Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification. |

Data Presentation: Quantitative Data Summary

The following table should be used to summarize the quantitative results obtained from the GC-MS analysis.

| Sample ID | Concentration of this compound (µg/g or µg/mL) | Relative Standard Deviation (RSD, %) | Recovery (%) (if applicable) |

| Sample 1 | Data | Data | Data |

| Sample 2 | Data | Data | Data |

| Control | Data | Data | Data |

Data Analysis and Quantification

Identification of this compound

Identification is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with a reference. In the absence of a commercial standard, tentative identification can be made by comparing the mass spectrum with spectral libraries (e.g., NIST, Wiley). The mass spectrum of this compound (C15H24, M.W. 204.35) will show characteristic fragmentation patterns.

Quantification using an Internal Standard

The concentration of this compound is calculated relative to the known concentration of the internal standard (IS).

Calculation:

Concentration of Analyte = (Area of Analyte / Area of IS) * (Concentration of IS / Response Factor)

The Response Factor (RF) is ideally determined using a pure standard of this compound. In its absence, an RF of 1 is often assumed, leading to a semi-quantitative result.

Signaling Pathway (Illustrative)

While this compound's direct signaling pathways are not extensively elucidated, as a sesquiterpene, its biosynthesis originates from the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways, leading to the precursor farnesyl pyrophosphate (FPP).

Caption: Simplified biosynthesis pathway of sesquiterpenes like this compound.

Disclaimer: These protocols provide a general framework. Method validation (linearity, accuracy, precision, limit of detection, and limit of quantification) is essential for reliable quantitative results and should be performed in the user's laboratory with their specific matrix and instrumentation. For absolute quantification, obtaining a certified reference standard of this compound is mandatory.

Application Notes and Protocols: (+)-α-Funebrene as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-α-Funebrene is a naturally occurring sesquiterpene characterized by a unique tricyclic carbon skeleton.[1][2] As a member of the vast family of terpenes, it is biosynthesized in nature from farnesyl pyrophosphate.[3] Its well-defined stereochemistry makes it an attractive candidate for utilization as a chiral building block in organic synthesis. The "chiral pool" approach in total synthesis leverages naturally abundant, enantiomerically pure compounds like (+)-α-Funebrene as starting materials to impart chirality to complex target molecules, thereby avoiding the need for asymmetric synthesis or chiral resolution. This document provides an overview of the potential applications of (+)-α-Funebrene in this context, alongside conceptual protocols for its characterization and hypothetical utilization.

Physicochemical Data and Characterization

A crucial first step in utilizing any chiral building block is its unambiguous characterization. The following table summarizes key physicochemical properties of (+)-α-Funebrene.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₄ | [1][2] |

| Molecular Weight | 204.35 g/mol | [2] |

| IUPAC Name | (1R,2R,5S,7R)-2,6,6,8-tetramethyltricyclo[5.3.1.0¹⁵]undec-8-ene | [2] |

| CAS Number | 50894-66-1 | [4] |

| Appearance | Not specified in literature | |